Octahydro-4,7-methanoindenone
Description
Structural Framework and Bridged-Ring Systems Significance
The defining feature of Octahydro-4,7-methanoindenone is its bridged-ring system. Bicyclic molecules can be joined in several ways: spiro (sharing one atom), fused (sharing one bond), or bridged (sharing three or more atoms). wikipedia.org This compound features a "methano" bridge—a single carbon atom (CH₂) that connects the 4 and 7 positions of the indene (B144670) skeleton, creating a bicyclo[2.2.1]heptane substructure, commonly known as a norbornane (B1196662) system. ontosight.aiwikipedia.orgalmerja.com
This bridged framework imparts significant rigidity to the molecule. almerja.com Unlike more flexible ring systems, bridged structures like this are locked into a well-defined conformation. almerja.com This rigidity is crucial as it influences the molecule's stereochemistry and reactivity. The fixed spatial arrangement of atoms is a key area of study in organic chemistry, and understanding it is essential for predicting reaction outcomes. youtube.comslideshare.net The development of efficient synthetic strategies to construct such bridged ring systems remains a significant challenge and a vibrant area of research, as these motifs are found in numerous biologically active natural products. acs.org
Historical Context of Methanoindane Chemistry
The history of methanoindane chemistry is closely tied to the development of cyclodiene insecticides in the mid-20th century. A prominent and early example of a compound with a methanoindane core is Chlordane, a potent organochlorine pesticide first synthesized in 1948. wikipedia.org Chlordane's chemical name is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane. wikipedia.org
The discovery and widespread use of Chlordane and related compounds for agricultural and termite control purposes brought the methanoindane skeleton to the forefront of industrial and environmental chemistry. wikipedia.org While these early applications were not focused on this compound itself, the large-scale synthesis of chlorinated methanoindanes spurred broader interest in the fundamental chemistry of this bridged-ring system. This foundational work set the stage for later explorations into the synthesis and properties of other, non-chlorinated derivatives like the subject of this article.
Current Research Landscape and Academic Objectives for this compound
Contemporary research on this compound and its derivatives has shifted from insecticides to more specialized applications, notably in the fragrance industry and as a versatile synthetic intermediate.
A primary academic and commercial objective is the creation of novel fragrance materials. google.com Research has shown that aldehydes derived from the octahydro-4,7-methanoindene framework possess unique and desirable olfactory properties. For instance, a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde is described as having pleasant floral, muguet, green, and sweet notes. google.comgoogle.com this compound is a key starting material for these valuable fragrance compounds; it can be converted to the corresponding alcohol, 5-methyl-octahydro-4,7-methano-inden-5-ol, which is then further processed to yield the target aldehydes. google.com
Beyond perfumery, academic objectives include exploring the potential of the methanoindenone skeleton in medicinal chemistry and materials science. ontosight.ai The rigid scaffold is an attractive starting point for synthesizing new molecules with potential biological activities, such as antibacterial or anticancer properties. ontosight.ai The compound serves as a model for studying the conformational analysis of polycyclic hydrocarbons and as an intermediate in the synthesis of other complex molecules. ontosight.ai The ongoing development of novel synthetic methods for creating and modifying bridged systems remains a fundamental goal in organic chemistry, with compounds like this compound serving as important test cases and building blocks. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-8,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNSBFZDXDTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294117 | |
| Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94277-20-0, 17364-68-0 | |
| Record name | Octahydro-4,7-methanoindenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[5.2.1.0(2,6)]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-4,7-methanoindenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.053 | |
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Advanced Synthetic Methodologies for Octahydro 4,7 Methanoindenone and Its Derivatives
Strategic Approaches to the Core Methanoindanone Skeleton
The construction of the fundamental tricyclo[5.2.1.02,6]decane framework of octahydro-4,7-methanoindenone relies on strategic bond-forming reactions that efficiently build the complex polycyclic system.
Cyclization Reactions in Polycyclic Compound Synthesis
The cornerstone of synthesizing the methanoindanone skeleton is often a cycloaddition reaction. The Diels-Alder reaction is a particularly powerful and widely employed method for this purpose. This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with a suitable dienophile. For the synthesis of the direct precursor to this compound, cyclopentenone is a common choice of dienophile.
The dimerization of cyclopentadiene itself, which occurs readily at room temperature, yields dicyclopentadiene (B1670491) (endo-tricyclo[5.2.1.02,6]deca-3,8-diene), a key starting material that already contains the desired tricyclic core. This efficient one-step reaction provides the fundamental skeleton that can be further elaborated.
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene + Cyclopentenone | Tetrahydro-4,7-methano-inden-5-one | Forms the core tricyclic framework in a single step. |
| Diels-Alder Dimerization | Cyclopentadiene + Cyclopentadiene | Dicyclopentadiene | Provides a readily available starting material with the tricyclo[5.2.1.02,6]decane skeleton. |
Ring-Closure Reaction Pathways
Following the initial cycloaddition, further ring-closure or rearrangement reactions can be employed to construct the final ketone-containing five-membered ring. Intramolecular aldol (B89426) condensation is a classic and effective strategy for this purpose. A suitably substituted dicarbonyl precursor can be induced to cyclize under basic or acidic conditions to form the cyclopentenone ring fused to the bicyclic system.
Another elegant approach involves an intramolecular double Michael reaction. This method has been successfully applied to construct the tricyclo[5.2.1.01,5]decane ring system, a close relative of the this compound skeleton, demonstrating the power of tandem reactions in building molecular complexity. acs.org
Hydrogenation Strategies
To obtain the fully saturated "octahydro" core of this compound from its unsaturated precursors, such as tetrahydro-4,7-methano-inden-5-one or dicyclopentadiene-derived intermediates, catalytic hydrogenation is the method of choice. This process involves the addition of hydrogen across the double bonds in the presence of a metal catalyst.
A variety of catalysts can be employed for this transformation, with palladium on carbon (Pd/C) and Raney nickel being common and effective choices. google.comppor.az The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of catalyst, solvent, pressure, and temperature can influence the stereochemical outcome of the hydrogenation, which is a critical consideration in the synthesis of specific isomers. For instance, the hydrogenation of dicyclopentadiene is a key step in the production of high-density jet fuels, where the formation of specific endo- or exo-isomers is crucial. ppor.az
| Catalyst | Typical Reaction Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | Widely used, efficient for C=C bond reduction. google.com |
| Raney Nickel | H2 gas, various solvents (e.g., ethanol) | A cost-effective and highly active catalyst. google.com |
| Platinum Oxide (Adam's catalyst) | H2 gas, various solvents (e.g., acetic acid, ethanol) | Effective for the hydrogenation of a wide range of functional groups. |
Targeted Synthesis of Functionalized this compound Derivatives
The ketone functionality in this compound provides a handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of functionalized derivatives.
Pauson-Khand Reaction in Methanoindenone Synthesis
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org This reaction is particularly well-suited for the synthesis of functionalized derivatives of the methanoindanone system, especially when starting with norbornene or its derivatives, which share the strained bicyclic core.
The reaction is typically mediated by a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co2(CO)8). wikipedia.org The strained nature of the double bond in norbornene-type systems makes them excellent substrates for the Pauson-Khand reaction, often proceeding with high regio- and stereoselectivity. This methodology allows for the annulation of a new cyclopentenone ring onto the existing bicyclic framework, providing access to complex polycyclic structures. The use of additives like N-methylmorpholine N-oxide (NMO) can often improve reaction rates and yields. wikipedia.org
Reformatsky Reactions and Related Transformations
The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of zinc. wikipedia.orgbyjus.com this compound, with its ketone group, is a suitable substrate for this transformation. The reaction proceeds through the formation of an organozinc reagent (a Reformatsky enolate) from the α-halo ester and zinc, which then adds to the carbonyl group of the ketone. wikipedia.orgbyjus.comlibretexts.org
This reaction is advantageous as the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can lead to better functional group tolerance. wikipedia.orglibretexts.org The resulting β-hydroxy ester can be a valuable intermediate for the synthesis of a variety of other functionalized derivatives. For example, dehydration of the β-hydroxy ester can lead to α,β-unsaturated esters.
A variety of metals and conditions can be employed in Reformatsky-type reactions, and the choice of α-halo ester and reaction conditions can be tailored to achieve the desired product. wikipedia.orgadichemistry.com
Dehydration Processes for Methanoindene Derivatives
Dehydration is a critical transformation for introducing unsaturation into the octahydro-4,7-methanoindene framework, often starting from alcohol precursors such as octahydro-4,7-methano-1H-inden-5-ol. Acid catalysis is a common and effective method for this process.
One documented procedure involves the dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol to yield various hexahydro-4,7-methano-indene isomers. In this process, the alcohol is heated with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene. The reaction is typically run at reflux temperatures (approximately 120-135°C) and utilizes a Bidwell trap to remove the water formed during the reaction, thereby driving the equilibrium towards the alkene products google.com.
The choice of acid catalyst can be broad, encompassing inorganic proton acids like sulfuric acid, organic acids such as trifluoroacetic acid, and Lewis acids like aluminum chloride or boron trifluoride etherate. The reaction conditions, such as temperature and pressure, are adjusted based on the specific substrate and catalyst used. For instance, in a multi-step synthesis of a derivative, an ether splitting and dehydration step is performed by heating in the presence of an acid catalyst at temperatures of 100°C to 150°C under vacuum google.com. These methods highlight the utility of dehydration in modifying the tricyclic core to produce valuable unsaturated intermediates.
Hydroformylation and Aldehyde Derivatization
Hydroformylation, or the oxo process, is a powerful technique for introducing aldehyde functionalities into a molecule. For the synthesis of this compound derivatives, dicyclopentadiene (DCPD) serves as a key starting material. The hydroformylation of DCPD can be controlled to produce either monoformyltricyclodecenes (MFTD) or diformyltricyclodecanes (DFTD), which are direct precursors to compounds like tricyclodecanedimethanol mdpi.comnih.gov.
Research has shown that magnetically separable, iron-oxide-supported cobalt-rhodium (Co-Rh/Fe₃O₄) bimetallic catalysts are effective for this transformation. The reaction is typically performed in two stages to control selectivity. In the first stage, DCPD is converted to MFTD at a lower temperature and pressure (e.g., 95°C and 4 MPa). The second stage involves the further conversion of MFTD to DFTD at higher temperature and pressure (e.g., 140°C and 7 MPa) mdpi.com.
The loading of cobalt relative to rhodium on the catalyst has a significant impact on product distribution. While a monometallic Rh/Fe₃O₄ catalyst shows low selectivity for the doubly hydroformylated product (DFTD), the addition of cobalt enhances the formation rate of MFTD and influences the subsequent conversion to DFTD. The selectivity for DFTD initially increases with cobalt loading but then decreases at higher Co/Rh ratios mdpi.com. A separate two-stage process has been developed where the first hydroformylation step to produce 8(9)-formyl-tricyclo[5.2.1.02,6]dec-3-ene is conducted in a heterogeneous aqueous system, followed by a second hydroformylation in a homogeneous organic phase to yield the bisformyl derivative google.com.
Table 1: Effect of Cobalt Loading on Dicyclopentadiene (DCPD) Hydroformylation
Data sourced from mdpi.com. Conditions: 95°C and 4 MPa for 1.5 h, then 140°C and 7 MPa for 4 h.
Epoxidation Pathways in Related Bridged Systems
The epoxidation of dicyclopentadiene (DCPD) is a key reaction for producing valuable derivatives used in materials and pharmaceuticals rsc.orgrsc.org. DCPD possesses two distinct double bonds: one in the strained norbornene ring and another in the cyclopentene ring. This structural difference allows for selective epoxidation.
Studies using hydrogen peroxide (H₂O₂) as the oxidant and titanium dioxide (TiO₂) as a heterogeneous catalyst have revealed that the catalyst's crystalline phase plays a crucial role in both activity and selectivity rsc.orgrsc.orgresearchgate.net.
TiO₂-anatase is more active and preferentially catalyzes the epoxidation of the double bond in the cyclopentene ring, yielding product P1 (endo-3,4-epoxy-tricyclo[5.2.1.0²˒⁶]dec-8-ene) with higher selectivity.
TiO₂-rutile , while less active, exhibits high selectivity for the epoxidation of the norbornene double bond, producing almost exclusively product P2 (endo-8,9-epoxy-tricyclo[5.2.1.0²˒⁶]dec-3-ene) rsc.orgrsc.org.
Density functional theory (DFT) calculations have elucidated the origin of this selectivity. On TiO₂-anatase, the energy barrier for oxygen transfer to the cyclopentene double bond is lower. Conversely, on TiO₂-rutile, adsorption and subsequent oxygen transfer are favored at the norbornene moiety rsc.org. The formation of surface peroxo species (Ti-O₂*) is considered the rate-determining step in the catalytic cycle rsc.orgrsc.org.
Table 2: Selectivity in DCPD Epoxidation over TiO₂ Catalysts
Data sourced from rsc.orgrsc.org. P1 is the cyclopentene epoxide; P2 is the norbornene epoxide.
Stereoselective and Enantioselective Synthesis of this compound Scaffolds
The construction of the this compound scaffold with precise control over its stereochemistry is paramount for its application in synthesizing complex molecules. The Diels-Alder reaction between cyclopentadiene and a suitable dienophile is the most powerful method for assembling this tricyclic system, and its asymmetric catalysis has been extensively studied wiley-vch.de.
Asymmetric Catalysis in this compound Synthesis
Chiral Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions. They function by coordinating to the dienophile, which lowers its LUMO energy, accelerates the reaction, and creates a chiral environment that directs the approach of the diene to one face of the dienophile wiley-vch.denih.gov.
A variety of metal-based chiral catalysts have been developed:
Boron Catalysts: Chiral (acyloxy)boron (CAB) complexes, developed by Yamamoto, were early examples of effective catalysts for the Diels-Alder reaction between cyclopentadiene and α,β-unsaturated aldehydes wiley-vch.de. Corey and coworkers developed tryptophan-derived chiral oxazaborolidinones that provided excellent enantioselectivity (up to 99% ee) in the reaction of cyclopentadiene and 2-bromoacrolein wiley-vch.demdpi.com.
Aluminum Catalysts: Corey's group also developed a chiral diazaaluminolide catalyst that provided high yield (94%) and enantioselectivity (97:3 er) in the reaction of 5-(benzyloxymethyl)-1,3-cyclopentadiene with an acryloyl oxazolidinone, a key step in a prostaglandin synthesis scielo.br.
Copper Catalysts: Chiral copper(II) bis(oxazoline) complexes are well-established catalysts that mediate highly regioselective and enantioselective Diels-Alder reactions. In reactions with N-acryloyl oxazolidinones, these catalysts consistently provide the exo cycloadduct with high diastereomer ratios (>20:1) and excellent enantioselectivities nih.gov. More recently, recyclable copper-based metal-organic frameworks (MOFs) have also been employed as efficient heterogeneous catalysts for this transformation mdpi.com.
Table 3: Performance of Chiral Lewis Acid Catalysts in Asymmetric Diels-Alder Reactions
Data sourced from wiley-vch.descielo.brnih.gov.
Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful, metal-free alternative to traditional methods. For the Diels-Alder reaction, the primary mode of activation is aminocatalysis, pioneered by David MacMillan youtube.com.
In this approach, a chiral secondary amine catalyst, often derived from a natural amino acid like phenylalanine, reacts reversibly with an α,β-unsaturated aldehyde dienophile to form a transient, chiral iminium ion. This iminium ion is a more activated dienophile than the starting aldehyde because it has a lower-energy LUMO. The bulky chiral backbone of the catalyst effectively shields one face of the dienophile, forcing the diene (e.g., cyclopentadiene) to approach from the less hindered face, thereby inducing high enantioselectivity youtube.com.
MacMillan's imidazolidinone catalysts have proven highly effective, providing the Diels-Alder adducts in good yields and with excellent enantioselectivities for both the endo and exo products youtube.com. The reaction's outcome can be highly dependent on the structure of the catalyst and the presence of acidic co-catalysts nih.gov.
Table 4: Enantioselective Diels-Alder Reaction of Cyclopentadiene with Cinnamaldehyde using an Imidazolidinone Catalyst
Representative data based on the work of MacMillan et al. youtube.com.
Diastereoselective Synthesis Techniques
The control of diastereoselectivity is crucial in the synthesis of complex cyclic systems like this compound, which contains multiple stereocenters. Diastereoselective reactions create one diastereomer in preference to others, which is essential for obtaining a single, pure product. A powerful strategy for achieving high diastereoselectivity in the construction of bridged bicyclic frameworks is the intramolecular Diels-Alder (IMDA) reaction.
The IMDA reaction has been effectively used to synthesize bridged bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems, which are structurally related to the methanoindenone core. The use of chiral auxiliaries, such as oxazolidinones, in asymmetric variants of the type 2 IMDA reaction has demonstrated high levels of diastereoselectivity, often exceeding 97-99% diastereomeric excess (de). This approach allows for the construction of complex, multi-ring systems with excellent control over the relative stereochemistry of the newly formed chiral centers.
Another key principle governing diastereoselectivity in the synthesis of bridged bicyclic compounds from cyclic dienes is the "endo rule". In the Diels-Alder reaction between a cyclic diene and a dienophile, the endo product is kinetically favored. This preference arises from secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. This stereochemical preference is a reliable method for predicting and controlling the diastereochemical outcome of the reaction, leading to the formation of the desired bridged bicyclic structure. For instance, the reaction of cyclopentadiene with a dienophile predominantly yields the endo adduct, establishing the stereochemistry of the bridgehead and substituent positions.
The table below illustrates the high diastereoselectivity achieved in the synthesis of bridged bicyclic systems using IMDA reactions with chiral auxiliaries.
| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (de) |
| Asymmetric IMDA | Oxazolidinone | 97-99% |
| Asymmetric IMDA | (Camphorsultam) | >95% |
Enzymatic Resolution of Methanoindenone Precursors and Related Compounds
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, which is often a critical requirement for their application. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For precursors of this compound and related bridged bicyclic systems, enzymatic kinetic resolution has proven to be a highly effective strategy.
Lipases are a class of enzymes frequently employed for this purpose. For example, lipase-catalyzed enantioselective acetylation and deacetylation have been successfully used to resolve racemic alcohols with the 7-oxabicyclo[2.2.1]hept-2-ene skeleton. In one study, Candida antarctica lipase B (CAL-B) on an acrylic resin was used to acetylate a racemic alcohol, resulting in the (+)-acetate with an enantiomeric excess (ee) of over 98% at 40% conversion. nih.gov Conversely, the enantioselective deacetylation of the corresponding racemic acetate using the same enzyme yielded the (+)-alcohol with an ee of over 99% at 49% conversion. nih.gov
Genetically engineered microorganisms, such as Saccharomyces cerevisiae (baker's yeast), have also been utilized for the kinetic resolution of bridged bicyclic ketones. In one application, a genetically engineered strain of S. cerevisiae was used for the asymmetric bioreduction of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one. researchgate.net This process yielded the (+)-enantiomer of the ketone with 95% ee and the corresponding endo-(-)-alcohol with 74% ee. researchgate.net
The following table summarizes the results of enzymatic resolutions on precursors and analogues of the methanoindenone framework.
| Substrate | Enzyme/Organism | Resolution Method | Product | Enantiomeric Excess (ee) |
| Racemic 7-oxabicyclo[2.2.1]hept-2-ene alcohol | Candida antarctica lipase B | Acetylation | (+)-Acetate | >98% nih.gov |
| Racemic 7-oxabicyclo[2.2.1]hept-2-ene acetate | Candida antarctica lipase B | Deacetylation | (+)-Alcohol | >99% nih.gov |
| Racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one | Genetically engineered Saccharomyces cerevisiae | Asymmetric Bioreduction | (+)-Ketone | 95% researchgate.net |
Control of Regioselectivity and Stereoselectivity in Complex Reactions
In the synthesis of substituted this compound derivatives, controlling both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is paramount. The rigid, three-dimensional structure of the methanoindenone core dictates the accessibility of different positions to reagents, influencing the outcome of chemical transformations.
The intramolecular Diels-Alder (IMDA) reaction is again a prime example of a method that allows for excellent control over both regio- and stereoselectivity. By carefully designing the substrate, the cyclization can be directed to form specific constitutional isomers. For instance, in the enantioselective IMDA of vinyl branched vinylidene ortho-quinone methides, the site selectivity of the reaction could be controlled to produce either chiral bridged bicyclo[4.3.1] or [5.3.1] architectures with high yields and enantioselectivities.
Stereoselectivity in reactions on the pre-formed methanoindenone scaffold is often governed by steric hindrance. Reagents will preferentially approach from the less hindered exo face of the molecule, as the concave endo face is sterically shielded by the bicyclic framework. This inherent steric bias can be exploited to achieve high levels of stereocontrol in reactions such as reductions, epoxidations, and alkylations. For example, the reduction of a ketone at the 5-position of the this compound ring system will predominantly yield the exo-alcohol due to the delivery of the hydride reagent from the less sterically congested face.
Retrosynthetic Analysis for this compound Targets
Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically broken down into simpler, commercially available starting materials. This process involves "disconnections," which are the reverse of known chemical reactions.
A logical retrosynthetic analysis of this compound identifies the core bicyclo[2.2.1]heptane (norbornane) structure as a key feature. This strongly suggests that the Diels-Alder reaction is a powerful and efficient disconnection strategy. The target molecule can be disconnected via a retro-Diels-Alder reaction to reveal cyclopentadiene and a substituted cyclopentenone as the precursor synthons.
This approach is highly convergent and establishes the complex bridged ring system in a single, efficient step. Dicyclopentadiene, the dimer of cyclopentadiene, is an inexpensive and readily available industrial chemical, making it an attractive starting material for this synthetic route. The synthesis of polydicyclopentadiene and its derivatives has been extensively studied, providing a solid foundation for accessing the necessary precursors for the synthesis of this compound.
Atom-Economic Synthetic Routes
Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are more sustainable as they generate less waste.
The Diels-Alder reaction, central to the synthesis of the this compound core, is a prime example of an atom-economic reaction. In this [4+2] cycloaddition, all the atoms from the diene and the dienophile are incorporated into the cyclic product, resulting in 100% atom economy. This makes the Diels-Alder approach not only synthetically elegant but also highly efficient and environmentally benign.
By utilizing a Diels-Alder strategy, the synthesis of this compound can be designed to be highly atom-economic. This contrasts with other synthetic methods that may involve multi-step sequences with protecting groups and redox manipulations, which often have lower atom economies due to the use of stoichiometric reagents and the generation of byproducts. The development of catalytic and asymmetric versions of the Diels-Alder reaction further enhances the efficiency and sustainability of this synthetic route.
Reaction Mechanisms and Mechanistic Studies of Octahydro 4,7 Methanoindenone Transformations
Fundamental Reaction Pathways and Cyclization Mechanisms
The synthesis of the octahydro-4,7-methanoindenone core often involves cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming complex ring systems. ontosight.ai Transformations of this ketone can proceed through several fundamental pathways, including nucleophilic additions to the carbonyl group and reactions involving the enolate form.
Cyclization reactions are a key feature of the chemistry of this compound derivatives. These can include intramolecular O-cyclization processes, which are often part of domino or cascade reaction sequences. For instance, a one-pot, four-component domino protocol can lead to the formation of complex heterocyclic systems through a sequence that includes cyclization, condensation, Michael addition, tautomerism, and intramolecular O-cyclization. researchgate.net The mechanisms for these intricate transformations are often proposed based on the selective formation of the observed products. researchgate.net
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is crucial for understanding the mechanistic details of transformations involving this compound. In many organic reactions, the formation of transient species such as enolates, carbocations, or radicals dictates the course of the reaction. For example, in the deprotonation of an unsymmetrical ketone, an enolate intermediate is formed. wikipedia.org
The stability of transition states plays a critical role in determining the reaction rate. Catalysts, for instance, function by providing an alternative reaction pathway with a lower activation energy, which involves stabilizing the transition state more than the starting material. wikipedia.org Computational and experimental studies, such as NMR spectroscopy and X-ray crystallography, are instrumental in characterizing these fleeting species and the energy barriers for their interconversion. scholaris.ca
Kinetic versus Thermodynamic Control in Reactions Involving this compound
In reactions of this compound that can yield multiple products, the principles of kinetic and thermodynamic control are paramount. wikipedia.orgnumberanalytics.com Kinetic control governs reactions where the product distribution is determined by the relative rates of formation, favoring the product that is formed fastest. numberanalytics.comdalalinstitute.com Conversely, thermodynamic control dictates the outcome when the reaction is reversible, leading to the most stable product. numberanalytics.comdalalinstitute.com
Several factors influence whether a reaction proceeds under kinetic or thermodynamic control:
Temperature: Lower temperatures generally favor the kinetic product by providing insufficient energy to overcome the activation barrier to the more stable thermodynamic product. wikipedia.orglibretexts.org Higher temperatures, on the other hand, allow for equilibrium to be established, favoring the thermodynamic product. wikipedia.orglibretexts.org
Reaction Time: Shorter reaction times tend to yield the kinetic product, while longer reaction times allow for equilibration to the thermodynamic product. wikipedia.org
Base/Catalyst: The choice of base or catalyst can influence the reaction pathway. Sterically hindered bases, for example, may favor the formation of the kinetic enolate from an unsymmetrical ketone. wikipedia.org
| Condition | Favored Product | Rationale |
| Low Temperature | Kinetic | The reaction pathway with the lower activation energy is preferred. libretexts.org |
| High Temperature | Thermodynamic | Sufficient energy is available to overcome activation barriers and reach the most stable product. youtube.com |
| Short Reaction Time | Kinetic | The faster-forming product predominates before equilibrium is reached. wikipedia.org |
| Long Reaction Time | Thermodynamic | Allows for the reaction to reach equilibrium, favoring the most stable product. wikipedia.org |
Regiochemical Control and Factors Influencing Selectivity
Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a significant aspect of the chemistry of this compound. For instance, in reactions involving the enolate, the regioselectivity of subsequent alkylation or other reactions is determined by which α-proton is removed.
Factors that influence regioselectivity include:
Steric Hindrance: Bulky reagents will preferentially attack the less sterically hindered position. youtube.com For example, large bases favor the formation of the less substituted (Hofmann) product in elimination reactions. youtube.com
Electronic Effects: The electronic nature of substituents can direct incoming reagents to specific positions.
Reaction Conditions: As discussed, temperature and the choice of reagents can dictate the regiochemical outcome by favoring either the kinetic or thermodynamic product. wikipedia.org
The synthesis of complex molecules often relies on achieving high regioselectivity to avoid the formation of unwanted isomers. researchgate.net
Stereochemical Outcomes and Stereochemical Models
The rigid, three-dimensional structure of this compound makes the study of stereochemistry particularly important. Reactions on this framework can lead to the formation of various stereoisomers, and controlling the stereochemical outcome is a key challenge.
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. youtube.com For example, a reaction might be diastereoselective or enantioselective.
Stereospecificity: This is when the stereochemistry of the starting material determines the stereochemistry of the product. youtube.com
The anti-periplanar arrangement of leaving groups is often a requirement for E2 elimination reactions in cyclic systems, which can dictate the stereochemical outcome. youtube.com In asymmetric synthesis, achieving high enantiomeric excess is often a primary goal, and this is typically accomplished under kinetic control, as thermodynamic control would lead to a racemic mixture. wikipedia.orgdalalinstitute.com
Role of Catalysis in Mechanistic Pathways
Catalysis plays a fundamental role in directing the mechanistic pathways of reactions involving this compound. Catalysts increase the rate of a reaction by providing an alternative mechanism with a lower activation energy, without being consumed in the process. wikipedia.org
Different types of catalysis can be employed:
Homogeneous Catalysis: The catalyst is in the same phase as the reactants. wikipedia.org
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants. wikipedia.org
Biocatalysis: Enzymes are used as catalysts.
Catalysts can influence not only the rate but also the selectivity of a reaction. For example, chiral catalysts are used in asymmetric synthesis to produce an excess of one enantiomer. wikipedia.org In some instances, the catalyst can be involved in multi-step cascade reactions, leading to the efficient construction of complex molecular architectures. researchgate.net The addition of certain materials, like CeO2 to a Ru/Al2O3 catalyst, can enhance catalytic activity and selectivity in specific reactions. mdpi.com
Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of Octahydro-4,7-methanoindenone. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the assignment of the complex proton and carbon framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the large number of non-equivalent protons in its saturated polycyclic structure. The signals for the aliphatic protons would typically appear in the upfield region, approximately between 1.0 and 3.0 ppm. Protons adjacent to the carbonyl group (α-protons) would be deshielded and resonate further downfield, likely in the 2.0 to 2.5 ppm range. The specific chemical shifts and coupling constants (J-values) are highly dependent on the stereochemistry (endo vs. exo isomers) of the molecule, as the rigid framework dictates specific dihedral angles between adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For a symmetric isomer of this compound, fewer than 10 signals would be observed. The most characteristic signal is that of the carbonyl carbon, which is significantly deshielded and appears far downfield. hw.ac.uk For saturated ketones, this peak is typically found in the range of 200-220 ppm. wisc.edu The remaining saturated (sp³) carbons of the tricyclic system will resonate in the upfield region, generally between 20 and 60 ppm. libretexts.org The precise chemical shifts help in distinguishing between different positional isomers of the ketone.
Predicted ¹³C NMR Chemical Shifts for this compound Isomers: (Note: Exact values can vary based on solvent and specific isomer)
| Carbon Position | Predicted Chemical Shift Range (ppm) | Notes |
| Carbonyl (C=O) | 200 - 220 | Most downfield signal, characteristic of a ketone. hw.ac.ukwisc.edu |
| Bridgehead Carbons | 35 - 55 | Quaternary or methine carbons at ring junctions. |
| Methylene Carbons (CH₂) | 20 - 45 | Carbons within the fused ring system. |
| Methine Carbons (CH) | 30 - 50 | Non-bridgehead CH groups. |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning the specific signals to individual protons and carbons and for confirming the connectivity within the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₄O), the nominal molecular weight is 150 Da.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation of cyclic ketones can be complex. miamioh.edu Key fragmentation pathways for the tricyclo[5.2.1.02,6]decane framework are influenced by the stability of the resulting carbocations and radical species. Common fragmentation patterns for ketones include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org This would result in the loss of alkyl radicals and the formation of a stable acylium ion.
Another potential fragmentation pathway is the McLafferty rearrangement, although this is more common in ketones with sufficiently long alkyl chains that can form a six-membered transition state. The fragmentation of the parent hydrocarbon, octahydro-4,7-methanoindene (tricyclo[5.2.1.02,6]decane), often proceeds via a retro-Diels-Alder reaction, and similar cleavages might be observed in the ketone derivative after the initial loss of carbon monoxide (CO). nist.gov
Commonly Observed Fragments in the Mass Spectrum of Cyclic Ketones:
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-C₂H₄]⁺ | Loss of ethylene |
| α-cleavage products | Fragments from cleavage of bonds adjacent to the carbonyl |
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula C₁₀H₁₄O.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic feature is the carbonyl (C=O) stretching vibration.
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch is the most characteristic feature in the IR spectrum of a ketone. For a saturated, six-membered ring ketone like cyclohexanone (B45756), this band appears around 1715 cm⁻¹. pressbooks.publibretexts.org The exact position of this band in this compound will depend on which ring contains the carbonyl group. If the carbonyl is part of a five-membered ring (like cyclopentanone), the ring strain increases the frequency of the C=O stretch to around 1750 cm⁻¹. pressbooks.publibretexts.org The rest of the spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. The C=O stretch in ketones is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The symmetric vibrations of the carbon skeleton are often strong in the Raman spectrum, providing complementary information to the IR data.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | 1715 - 1750 | Strong (IR), Medium (Raman) pressbooks.publibretexts.org |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
| C-H | Bend | 1350 - 1470 | Variable |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a suitable single crystal of an isomer of this compound can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and the relative arrangement of atoms in space.
This technique is particularly valuable for unambiguously establishing the stereochemistry (e.g., endo vs. exo) of the fused rings and the relative positions of any substituents. For chiral isomers, the use of anomalous dispersion, often requiring the presence of a heavier atom in the structure or as a co-crystallized salt, can determine the absolute configuration (R/S assignments). beilstein-journals.org Studies on related tricyclic systems, such as derivatives of tricyclo[5.2.1.02,6]decane, have successfully employed X-ray crystallography to elucidate their complex stereostructures. researchgate.netresearchgate.net
Chromatographic and Separation Techniques for Stereoisomers
Due to the synthetic pathways often starting from dicyclopentadiene (B1670491), the preparation of this compound can result in a mixture of several stereoisomers. Chromatographic techniques are essential for the separation and isolation of these individual isomers.
Gas Chromatography (GC): Capillary gas chromatography is a highly effective technique for separating volatile isomers. The choice of the stationary phase is critical for achieving separation. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., HP-PONA), separate isomers primarily based on their boiling points and subtle differences in their interaction with the phase. researchgate.net More polar stationary phases can offer different selectivity based on dipole-dipole interactions with the ketone functionality. The use of long capillary columns provides the high resolution necessary to separate closely related isomers. vurup.sk Retention indices, such as Kovats indices, are used to characterize and identify the isomers by comparing them to known standards. vurup.sk
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer is a powerful combination. It allows for the separation of the isomeric mixture, with each eluting isomer being subsequently analyzed by the mass spectrometer to provide its mass spectrum and confirm its molecular weight. vurup.sk
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative-scale separations, HPLC is a valuable alternative. Chiral stationary phases (CSPs) can be used to separate enantiomeric pairs of chiral isomers. For instance, columns based on cyclodextrin (B1172386) derivatives have been shown to be effective in separating stereoisomers of related terpene derivatives. nih.gov
Theoretical and Computational Studies of Octahydro 4,7 Methanoindenone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can elucidate the electronic structure and reactivity of octahydro-4,7-methanoindenone.
Electronic Structure: Calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The carbonyl group (C=O) is expected to be the most electronically active site, with a significant polarization of the pi-bond, rendering the oxygen atom electron-rich and the carbon atom electron-deficient.
Reactivity: The calculated electronic properties are direct indicators of reactivity. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the carbonyl oxygen as a site for electrophilic attack and the carbonyl carbon as a site for nucleophilic attack. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative prediction of the most reactive sites for various types of chemical reactions.
Illustrative Data from Quantum Chemical Calculations: While specific data for this compound is not readily available, the table below illustrates the typical outputs of such a study, based on calculations for similar bicyclic ketones.
| Property | Exemplary Calculated Value | Significance |
| Total Energy | -385.123 Hartrees (example) | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | -6.5 eV (example) | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | +1.2 eV (example) | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 7.7 eV (example) | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 Debye (example) | Quantifies the overall polarity of the molecule, primarily arising from the carbonyl group. |
| Mulliken Charge on C=O | C: +0.45, O: -0.50 (example) | Shows the partial positive charge on the carbonyl carbon and partial negative charge on the oxygen. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. beilstein-journals.org For a rigid molecule like this compound, MD simulations are valuable for understanding its vibrational modes and the subtle conformational changes it might undergo in different environments (e.g., in various solvents or at different temperatures).
The bridged structure significantly restricts the conformational freedom compared to a simple cyclohexanone (B45756) or cyclopentanone. However, the five-membered rings in the bicyclic system can still exhibit slight puckering. MD simulations can explore these minor conformational fluctuations by solving Newton's equations of motion for the system. The simulation would reveal the accessible conformational states and the energy barriers between them, providing insight into the molecule's flexibility and how it might interact with other molecules, such as substrates or catalysts in a reaction. nih.gov
Computational Prediction of Reaction Pathways and Energy Profiles
A significant application of computational chemistry is the prediction of reaction mechanisms. nih.gov For this compound, this could involve studying reactions such as its reduction, enolate formation, or aldol (B89426) condensation.
Example of a Calculated Reaction Energy Profile:
| Reaction Coordinate Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., this compound + NaBH₄). |
| Transition State 1 (exo) | +15.2 (example) | Energy maximum for the hydride approaching from the less hindered exo face. |
| Transition State 2 (endo) | +18.5 (example) | Energy maximum for the hydride approaching from the more hindered endo face. |
| Products (exo-alcohol) | -12.5 (example) | The thermodynamically favored alcohol product. |
| Products (endo-alcohol) | -10.0 (example) | The less favored alcohol product. |
Structure-Activity Relationship (SAR) Studies in Synthetic Chemistry
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties or biological activity. nih.govontosight.ai In synthetic chemistry, this can relate to reactivity, catalytic activity, or the ability to serve as a precursor for more complex molecules. While SAR studies are often associated with drug discovery, the principles are applicable in synthetic methodology as well. nih.gov
For this compound, a hypothetical SAR study might involve synthesizing a series of derivatives and evaluating their reactivity. For example, substituents could be added to the bicyclic frame, and the effect on the ketone's reactivity (e.g., in a Grignard reaction) could be measured. Computational methods can support these studies by predicting how structural modifications will alter electronic properties and, consequently, reactivity. This can help guide synthetic efforts by prioritizing the synthesis of compounds that are predicted to have desired characteristics. nih.gov Studies on related indenone derivatives have shown that modifications to the ring system can significantly impact anti-inflammatory or other biological activities. beilstein-journals.orgnih.gov
Isomeric and Stereoisomeric Stability Investigations
This compound can exist in different isomeric and stereoisomeric forms. The fusion of the rings can be endo or exo, and chiral centers give rise to enantiomers. Computational chemistry provides a powerful tool for investigating the relative stabilities of these isomers.
By performing high-accuracy energy calculations for the optimized geometries of each isomer, their relative thermodynamic stabilities can be determined. The isomer with the lowest calculated energy is predicted to be the most stable. These calculations can account for various factors, including steric strain, torsional strain, and non-covalent interactions within the molecule. For this compound, it is generally expected that the exo isomer would be more stable than the endo isomer due to reduced steric hindrance. Computational analysis can quantify this energy difference and provide a rationale based on the detailed molecular structures.
Applications in Advanced Organic Synthesis and Materials Science
Octahydro-4,7-methanoindenone as a Synthetic Intermediate for Complex Molecules
The tricyclic nature of the octahydro-4,7-methanoindene system makes it a crucial starting point for the synthesis of more complex molecules. Its compact and sturdy skeleton is a desirable feature in the construction of elaborate organic compounds.
Precursors for Polycyclic Scaffolds
The fundamental carbon skeleton of octahydro-4,7-methanoindene, known systematically as tricyclo[5.2.1.02,6]decane, is a direct precursor to other complex polycyclic scaffolds. A notable example is the synthesis of adamantane (B196018), a diamondoid hydrocarbon with a highly symmetric and strain-free cage structure. Research has demonstrated that adamantane can be synthesized through the skeletal isomerization of endo- and exo-tricyclo[5.2.1.02,6]decanes in the presence of an ionic liquid catalyst. researchgate.net This transformation highlights the utility of the tricyclo[5.2.1.02,6]decane framework as a key intermediate for accessing unique and complex cage compounds. researchgate.net
Building Blocks for Indane-Derived Compounds
The octahydro-4,7-methanoindene core is a versatile building block for a variety of indane-derived compounds. The ketone functional group in this compound provides a reactive site for numerous chemical transformations, allowing for the introduction of diverse functionalities. For example, the related ketone, tricyclo[5.2.1.02,6]decan-8-one, can be converted into amine derivatives, which are of interest in medicinal chemistry.
Furthermore, the corresponding carboxylic acid, tricyclo[5.2.1.02,6]decane-2-carboxylic acid, serves as a starting material for producing a range of esters. google.comprepchem.com These esterification reactions demonstrate the role of the scaffold as a foundational element for creating new molecules with tailored properties, often for applications in areas like perfumery. google.com
Role in Polymer Chemistry and Advanced Materials
Derivatives of the octahydro-4,7-methanoindene scaffold play a significant role in polymer science, where their rigid structure contributes to desirable material properties such as thermal stability, hardness, and durability.
Cross-linking Agents
A key application of octahydro-4,7-methanoindene derivatives is in their function as cross-linking agents. Cross-linking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable network structure. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate, a dimethacrylate ester derived from the core scaffold, is used for this purpose. nih.govuni.lu The two methacrylate (B99206) groups on this molecule can participate in polymerization reactions, forming covalent bonds that link different polymer chains together. This property is particularly valuable in the formulation of high-performance materials where a robust, three-dimensional polymer network is required.
Precursors for Resins
The same derivatives that act as cross-linkers are also essential precursors for advanced resins. Acrylate (B77674) and methacrylate esters of the octahydro-4,7-methanoindene family are used as monomers in the production of polyacrylates and other polymers for specialized applications. ontosight.aiontosight.ai For instance, (octahydro-4,7-methano-1H-indenyl)methyl acrylate is employed in the synthesis of polymers for coatings and adhesives. ontosight.aigantrade.com The rigid, alicyclic structure of the indene (B144670) core imparts properties like enhanced hardness, good water resistance, and excellent weatherability to the final polymer resin. gantrade.com These characteristics make such resins suitable for durable coatings, films, and specialty adhesives. gantrade.com
Strategies for Derivatization Towards Biologically Relevant Scaffolds
The unique three-dimensional structure of the octahydro-4,7-methanoindene skeleton makes it an attractive scaffold for the design of new therapeutic agents. Its rigidity can help in positioning functional groups in a precise spatial arrangement to optimize interactions with biological targets like enzymes and receptors.
Research has explored the derivatization of this tricyclic system to create compounds with potential biological activity. For example, amine derivatives of the tricyclo[5.2.1.02,6]decane framework are investigated in medicinal chemistry for their potential interactions with biological macromolecules. Additionally, related polycyclic structures have been used to develop antiviral agents, demonstrating the utility of these rigid scaffolds in drug discovery. google.com The ability to synthesize enantiopure versions of these structures is also critical, allowing for the creation of stereospecific molecules that can differentiate between chiral biological targets. researchgate.net
Interactive Data Tables
Properties of Key Octahydro-4,7-methanoindene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Description | CAS Number | Source |
|---|---|---|---|---|---|
| exo-Tetrahydrodicyclopentadiene | C₁₀H₁₆ | 136.24 | Not Available | 2825-82-3 | epa.gov |
| (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | C₁₄H₂₀O₂ | 220.31 | Not Available | 93962-84-6 | nih.gov |
| (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bismethacrylate | C₂₀H₂₈O₄ | 332.4 | Liquid | 43048-08-4 | nih.gov |
Utility in Catalysis and Chemical Process Enhancement
While direct applications of this compound as a catalyst are not extensively documented in publicly available research, its rigid, tricyclic framework serves as a crucial building block for the synthesis of specialized ligands and monomers that play a role in catalysis and chemical process enhancement. The inherent structural properties of this ketone are leveraged in its derivatives to influence the outcomes of various chemical reactions.
Research has indicated that the unique, sterically demanding structure of this compound derivatives can be advantageous in the development of ligands for catalysis. The three-dimensional and conformationally restricted nature of this molecular backbone is a desirable feature in designing chiral ligands for asymmetric catalysis, where precise control over the spatial arrangement of reactants is paramount.
Derivatives such as octahydro-1H-4,7-methanoinden-5-yl methacrylate are utilized as monomers in polymerization reactions. In these processes, the this compound-derived moiety becomes an integral part of the resulting polymer chain. The properties of these polymers, including their thermal stability and mechanical strength, are directly influenced by the bulky, polycyclic structure of the incorporated monomer. The synthesis of such specialty polymers is often facilitated by catalytic processes, such as radical polymerization, where the choice of catalyst and monomer structure dictates the final material characteristics.
Furthermore, the synthesis of related compounds, such as octahydro-4,7-methano-1H-indene-5-acetaldehyde, involves catalytic hydroformylation processes. In these reactions, a rhodium-based catalyst, carbonyl hydrido tris(triphenylphosphine)rhodium(I), has been effectively used to introduce an aldehyde functional group to the hexahydro-4,7-methano-indene core structure. While this compound is a precursor to the starting material rather than the catalyst itself, this demonstrates the role of catalysis in modifying this chemical family.
The table below summarizes the involvement of catalysts in reactions concerning derivatives of this compound.
| Derivative/Related Compound | Catalytic Process | Catalyst | Purpose of Catalysis |
| Hexahydro-4,7-methano-indene isomers | Hydroformylation | Carbonyl hydrido tris(triphenylphosphine)rhodium(I) | Synthesis of aldehydes |
| Octahydro-1H-4,7-methanoinden-5-yl methacrylate | Radical Polymerization | Not specified | Formation of specialty polymers |
It is important to note that the direct catalytic activity of this compound remains a subject for further exploration. The potential for its unique topology to be exploited in the design of novel catalytic systems is an area of ongoing interest in advanced organic synthesis and materials science.
Future Research Directions and Emerging Trends in Octahydro 4,7 Methanoindenone Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of octahydro-4,7-methanoindenone and its precursors often relies on petrochemical feedstocks and energy-intensive processes. Future research is increasingly focused on developing greener and more sustainable alternatives. A significant trend is the exploration of bio-based routes for key starting materials. For instance, researchers are investigating methods to produce dicyclopentadiene (B1670491), a precursor to the this compound skeleton, from renewable biomass sources such as corn bran or fiber. nih.gov This approach not only reduces the reliance on fossil fuels but also has the potential to create a more cost-effective and reliable supply chain. nih.gov
Another critical area of development is the design of highly efficient and reusable catalysts for the hydrogenation of dicyclopentadienone derivatives. sylzyhg.comresearchgate.netcolab.ws The selective hydrogenation of the cyclopentadiene (B3395910) ring is a key step in the synthesis of this compound. Current research is exploring the use of nickel-based nanocatalysts and other supported metal catalysts that offer high conversion rates and selectivity under milder reaction conditions. sylzyhg.comresearchgate.net These advanced catalytic systems aim to minimize waste, reduce energy consumption, and allow for continuous production processes, all of which are hallmarks of sustainable chemistry. sylzyhg.com
| Precursor/Intermediate | Sustainable Approach | Key Advantages |
| Dicyclopentadiene | Bio-based synthesis from renewable biomass (e.g., furfural (B47365) from corn bran) nih.gov | Reduced reliance on petrochemicals, potential for cost-effectiveness and supply chain stability. nih.gov |
| Dihydrodicyclopentadienone | Catalytic hydrogenation using advanced, reusable catalysts (e.g., Ni@SiO2, Ni-SOD) sylzyhg.comresearchgate.net | High efficiency and selectivity, milder reaction conditions, reduced waste, potential for continuous flow processes. sylzyhg.comresearchgate.net |
Exploration of New Reaction Classes and Transformations
Beyond improving existing synthetic routes, chemists are actively exploring new reaction classes and transformations to functionalize the this compound core. This allows for the creation of novel derivatives with unique properties. For example, the ketone functional group in this compound is a versatile handle for a variety of transformations. Research has demonstrated the use of Grignard reactions to introduce alkyl groups, leading to tertiary alcohols that can be further modified. google.com Another powerful technique is hydroformylation, which can be used to introduce aldehyde functionalities, opening up a rich field of derivative chemistry. google.com
Integration with Flow Chemistry and Automated Synthesis
The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the production of this compound and its derivatives. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. researchgate.netnih.govnih.govnih.govbeilstein-journals.orgntnu.no These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless scale-up. The synthesis of fragrance compounds and other fine chemicals is increasingly being adapted to flow processes, and this technology is well-suited for the catalytic hydrogenation and other transformations involved in this compound chemistry. nih.gov
Automated synthesis platforms, which use robotics to perform chemical reactions, are another key emerging trend. wikipedia.orgsigmaaldrich.com These systems can rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of new synthetic routes. wikipedia.org For a molecule like this compound, where a diverse range of derivatives may be of interest, automated synthesis can be a powerful tool for building libraries of new compounds for screening and application testing. mdpi.comacs.org
| Technology | Application in this compound Chemistry | Key Benefits |
| Flow Chemistry | Continuous hydrogenation, functionalization reactions, and purification. researchgate.netnih.govnih.govnih.govbeilstein-journals.orgntnu.no | Enhanced safety, improved process control, scalability, and potential for higher yields and purity. nih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, catalysts, and substrates for derivatization. wikipedia.orgsigmaaldrich.com | Accelerated discovery and optimization of new synthetic routes, rapid generation of compound libraries for screening. wikipedia.org |
Advanced Spectroscopic Characterization Techniques
The complex, three-dimensional structure of this compound and its derivatives presents a significant challenge for structural elucidation. While standard one-dimensional NMR spectroscopy is a fundamental tool, advanced two-dimensional (2D) NMR techniques are becoming indispensable for unambiguous characterization. nih.govnumberanalytics.comharvard.edulibretexts.org
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two powerful 2D NMR experiments that are particularly well-suited for this purpose. columbia.eduyoutube.comlibretexts.orgustc.edu.cncolumbia.edu HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom. columbia.edulibretexts.orgcolumbia.edu HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.comlibretexts.orgustc.edu.cn By combining the information from these two experiments, chemists can piece together the complete carbon skeleton and stereochemistry of even the most complex derivatives of this compound. youtube.com Future research will likely see the routine application of these and other advanced 2D NMR techniques, such as NOESY and ROESY, to provide a comprehensive understanding of the structure and conformation of these molecules in solution. numberanalytics.com
Synergistic Approaches Combining Synthesis and Computational Chemistry
The synergy between experimental synthesis and computational chemistry is a powerful paradigm that is increasingly being applied to complex chemical systems. mdpi.commdpi.comacs.org Density Functional Theory (DFT) and other computational methods are becoming invaluable tools for understanding and predicting the behavior of molecules like this compound. mdpi.comnih.govresearchgate.net
Computational chemistry can be used to:
Predict the stability of different isomers and conformers: This is crucial for understanding the product distribution of a reaction and for identifying the most thermodynamically stable structures. nih.gov
Elucidate reaction mechanisms: DFT calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which provides a deeper understanding of how a reaction proceeds. mdpi.comnih.gov
Guide the design of new catalysts: By modeling the interaction between a catalyst and a substrate, computational methods can help in the rational design of more efficient and selective catalysts. nih.gov
Predict spectroscopic properties: Calculated NMR chemical shifts and other spectroscopic data can be compared with experimental results to confirm structural assignments. researchgate.net
By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can accelerate the discovery and development of new reactions and molecules in the field of this compound chemistry. This synergistic approach allows for a more targeted and efficient research process, ultimately leading to a deeper understanding and more innovative applications of this important compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
